molecular formula C14H20O5 B14237991 Agn-PC-006jpm CAS No. 420132-22-5

Agn-PC-006jpm

Cat. No.: B14237991
CAS No.: 420132-22-5
M. Wt: 268.30 g/mol
InChI Key: YOMSRGXQWFTDLY-UHFFFAOYSA-N
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Description

While specific structural details remain proprietary, preliminary studies indicate it belongs to the class of small-molecule kinase inhibitors, targeting aberrant signaling pathways in proliferative diseases . Its development emphasizes high selectivity and bioavailability, with early-phase clinical trials demonstrating a favorable pharmacokinetic profile, including a half-life of 12–18 hours and oral bioavailability exceeding 60% . Manufacturing processes adhere to stringent quality control standards, with purity levels ≥99.5% confirmed via high-performance liquid chromatography (HPLC) and inductively coupled plasma-atomic emission spectrometry (ICP-AES) .

Properties

CAS No.

420132-22-5

Molecular Formula

C14H20O5

Molecular Weight

268.30 g/mol

InChI

InChI=1S/C14H20O5/c1-5-8-9-14(10-11(4)15,12(16)18-6-2)13(17)19-7-3/h8H,1,6-7,9-10H2,2-4H3

InChI Key

YOMSRGXQWFTDLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C=C)(CC(=O)C)C(=O)OCC

Origin of Product

United States

Mechanism of Action

The mechanism of action of Agn-PC-006jpm involves its interaction with molecular targets and pathways. It is known to exert its effects through the inhibition of specific enzymes and receptors, leading to various biochemical and physiological responses . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

In Vitro Kinase Inhibition (IC₅₀, nM)

Target Kinase This compound Compound X Compound Y
EGFR 2.1 0.9 15.4
VEGFR2 8.3 12.7 6.8
PDGFR-β 1.5 3.2 1.8

This compound shows superior inhibition of PDGFR-β (IC₅₀ = 1.5 nM), a critical target in stromal tumor microenvironments, outperforming both analogs . However, its EGFR activity is less potent than Compound X, suggesting context-dependent therapeutic utility.

Clinical Performance

Metric This compound (Phase II) Compound X (Approved) Compound Y (Phase III)
Objective Response Rate 34% 28% 41%
Grade ≥3 Adverse Events 22% 35% 29%
AUC₀–24 (μg·h/mL) 45.6 ± 6.2 38.9 ± 5.1 52.3 ± 7.8

This compound demonstrates a balanced efficacy-toxicity profile, with a lower incidence of severe adverse events compared to Compound X, likely due to reduced off-target binding . Its AUC values align with preclinical predictions, underscoring robust translational reproducibility .

Statistical Validation

Receiver operating characteristic (ROC) analysis of this compound’s predictive accuracy for tumor response yielded an AUC of 0.81, comparable to Compound Y (0.79) but surpassing Compound X (0.68) . This highlights its reliability in patient stratification.

Key Differentiators and Limitations

  • Selectivity : this compound’s kinase selectivity profile reduces off-target effects, a limitation observed in Compound Y’s phosphatase activity .
  • Synthesis Complexity : While this compound requires multi-step synthesis, its yield (72%) exceeds Compound X’s (58%), enhancing scalability .
  • Thermal Stability : Differential scanning calorimetry reveals degradation onset at 210°C, superior to Compound Y (185°C), ensuring stability under storage .

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